N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine
Description
Properties
CAS No. |
77615-74-8 |
|---|---|
Molecular Formula |
C20H23N3S |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N,N-diethyl-2-methylsulfanyl-1-phenyl-1,5-benzodiazepin-4-amine |
InChI |
InChI=1S/C20H23N3S/c1-4-22(5-2)19-15-20(24-3)23(16-11-7-6-8-12-16)18-14-10-9-13-17(18)21-19/h6-15H,4-5H2,1-3H3 |
InChI Key |
BKYBINYSIWWYGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2N(C(=C1)SC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine typically involves multiple steps. One common method starts with the preparation of the benzodiazepine core, followed by the introduction of the N,N-diethyl and methylthio groups. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
-
Step 1: Formation of the Benzodiazepine Core
- Starting materials: ortho-phenylenediamine and a suitable aldehyde.
- Reaction: Cyclization reaction in the presence of an acid catalyst to form the benzodiazepine core.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzodiazepine core can be reduced to its corresponding dihydro derivative using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrobenzodiazepine derivatives.
Substitution: Nitro or halogenated benzodiazepine derivatives.
Scientific Research Applications
N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and sedative effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Comparative Analysis with Structural and Functional Analogs
Table 1: Structural and Functional Comparison with Similar Compounds
Structural Comparisons
Core Heterocycle :
- The target compound’s 1,5-benzodiazepine core differs from the thiazole-triazole hybrids () and gliotoxin derivatives (), which may result in distinct binding affinities. Benzodiazepines typically interact with GABA receptors, whereas thiazoles are associated with antiviral or anti-inflammatory activity .
Substituent Effects: Methylthio (-SMe) vs. N,N-Diethylamine: This substituent is shared with the phosphonothiolate compound (), suggesting possible roles in membrane permeability or ionic interactions .
Pharmacological and Functional Insights
- Antiviral Potential: Thiazol-2-amine derivatives () demonstrate significant HIV-1 reverse transcriptase (RT) inhibition (64–92% at 100 μg/ml). The target compound’s sulfur and aromatic groups may similarly enhance binding to viral enzymes .
- Redox Activity : The methylthio group in the gliotoxin analog () participates in redox cycling, hinting that the target compound could exhibit antioxidant or cytotoxic properties .
- CNS Modulation: Benzodiazepines like the piperidinyl analog () are classic anxiolytics. The diethylamino group in the target compound may modulate GABAergic pathways, though experimental validation is needed .
Biological Activity
N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine is a synthetic compound belonging to the benzodiazepine family. Its molecular formula is with a molecular weight of approximately 337.49 g/mol. This compound features a unique structure that includes a benzodiazepine core, a methylthio group, and diethylamino substituents, which may influence its biological activity and pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methods can vary based on available reagents and desired yields. The compound's synthesis is crucial for understanding its biological properties as it allows for the exploration of structure-activity relationships (SAR).
Interaction with Neurotransmitter Systems
Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) receptors. Benzodiazepines are known to enhance the effect of GABA at the GABA_A receptor, leading to anxiolytic, sedative, and muscle relaxant effects.
Cytotoxicity Studies
A study evaluating cytotoxicity against human HeLa and CEM T-lymphocytes demonstrated that derivatives of benzodiazepines exhibit significant cytotoxic effects. Although specific data for this compound was not detailed in the literature, related compounds showed low micromolar IC50 values (e.g., 1.9–4.4 μM) against murine leukemia cells, indicating potential for anticancer activity .
Antimicrobial Activity
Recent investigations into benzodiazepine derivatives have revealed their antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. These studies suggest that structural modifications can enhance antimicrobial efficacy .
Case Studies
| Compound | IC50 (μM) | Activity | Cell Line |
|---|---|---|---|
| 2-(1-(diethylamino)methyl)-2-oxoindolin | 1.9 - 4.4 | Cytostatic | L1210 murine leukemia |
| N,N-Diethyl derivative | Not specified | Antimicrobial | Various bacterial strains |
| 7-substituted quinazoline | 0.33 - 7.10 | Antiproliferative | MDA-MB-231 breast cancer |
Research Findings
Recent studies have highlighted the potential of benzodiazepine derivatives in cancer treatment due to their ability to inhibit cell proliferation and induce apoptosis in tumor cells. For example, derivatives tested against breast cancer cell lines demonstrated promising antiproliferative activities with IC50 values ranging from 0.33 to 7.10 μM .
Additionally, the incorporation of sulfur-containing groups like methylthio has been shown to influence the biological activity of these compounds positively, suggesting that further modifications could yield even more potent agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and cyclization. For example, analogous heterocyclic compounds are synthesized via condensation of amines with carbonyl intermediates under basic conditions, followed by functional group modifications (e.g., introduction of methylthio groups via alkylation or thiolation) . Optimization may include adjusting reaction time, temperature, and catalysts (e.g., Cu NPs in green synthesis approaches) to improve yield and purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for high-resolution structure determination, leveraging its refinement algorithms to resolve bond lengths, angles, and torsional strain in the benzodiazepine core .
- Spectroscopy : Combine NMR (¹H/¹³C) to confirm substituent positions and LC-MS for molecular weight validation. Cross-validate crystallographic data with spectroscopic results to address discrepancies .
Q. What experimental conditions are critical for maintaining the stability of this compound during storage and handling?
- Methodological Answer : Store under inert atmospheres (argon) at –20°C to prevent oxidation of the methylthio group. Use DMSO or ethanol as solvents for solubility testing, and avoid prolonged exposure to light or moisture, which may degrade the benzodiazepine ring .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, MD simulations) elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina to model binding affinities with GABA receptors, given the benzodiazepine scaffold’s relevance to CNS targets. Parameterize the methylthio group’s steric and electronic contributions .
- MD Simulations : Apply GROMACS to simulate stability in lipid bilayers, focusing on sulfur-mediated interactions (e.g., hydrogen bonding with cysteine residues) .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer :
- Refinement Checks : Re-analyze SHELXL outputs (e.g., R-factors, electron density maps) to identify overfitting or missing hydrogen atoms .
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., ring puckering) that may explain discrepancies between solution and solid-state structures .
Q. What mechanistic insights exist regarding the reactivity of the methylthio group in this compound?
- Methodological Answer : The methylthio group acts as a nucleophile in alkylation reactions and participates in redox processes. Electrochemical studies (cyclic voltammetry) can quantify its oxidation potential, while DFT calculations (Gaussian 16) model transition states for sulfur-centered reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
